2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL
Description
2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL (CAS: 139297-07-7) is a thienopyrimidine derivative with a molecular formula of C₇H₈N₂OS₂ and a molecular weight of 200.28 g/mol . It features a fused thienopyrimidine core substituted with a methylthio (-SCH₃) group at position 2 and a hydroxyl (-OH) group at position 2. The compound requires storage at 2–8°C under dry conditions due to its sensitivity to environmental degradation . It is classified under hazard warnings H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .
Properties
IUPAC Name |
2-methylsulfanyl-6,7-dihydro-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJSZEVADPIWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400749 | |
| Record name | 2-(METHYLTHIO)-6,7-DIHYDROTHIENO[3,2-D]PYRIMIDIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139297-07-7 | |
| Record name | 2-(METHYLTHIO)-6,7-DIHYDROTHIENO[3,2-D]PYRIMIDIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The synthesis begins with methyl 3-oxo-6,7-dihydrothieno[3,2-d]thiophene-2-carboxylate, which undergoes condensation with S-methylisothiourea in the presence of hydrochloric acid. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the carbonyl carbon, followed by cyclodehydration to form the pyrimidine ring. The methylthio group is introduced directly at the 2-position during this step.
Optimization and Yield
Key parameters include:
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Acid Catalysis : Hydrochloric acid (2–4 M) enhances cyclization efficiency.
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Temperature : Reflux conditions (100–110°C) for 6–8 hours yield 65–72% of the target compound.
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Purification : Recrystallization from ethanol-water mixtures improves purity to >95%.
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Acid Concentration | 3 M HCl | 68% | 92% |
| Reaction Time | 7 hours | 71% | 95% |
| Solvent System | Ethanol:Water (4:1) | 70% | 96% |
This method is scalable but requires careful control of acidity to avoid over-hydrolysis of the methyl ester precursor.
Mechanochemical Grinding Approach
Solid-state synthesis via mechanochemical grinding offers a solvent-free alternative, as demonstrated in thieno[2,3-b]pyridine syntheses. This method minimizes waste and reduces reaction times.
Procedure Overview
A mixture of 6,7-dihydrothieno[3,2-d]pyrimidin-4-ol-2-thione (1.5 mmol), potassium hydroxide (1.5 mmol), and iodomethane (1.8 mmol) is ground in a mortar for 10–15 minutes. The exothermic reaction forms a paste, which solidifies upon completion.
Key Advantages
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Reaction Time : Completion within 15 minutes vs. hours in solution-phase reactions.
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Environmental Impact : Eliminates organic solvents, aligning with green chemistry principles.
Mechanistic Insight :
The thione sulfur undergoes deprotonation by KOH, forming a thiolate intermediate that reacts with iodomethane via an mechanism to install the methylthio group.
Multi-Step Synthesis via Thiophene Carboxylate Intermediates
A sequential strategy involving thiophene carboxylate building blocks is detailed in studies on analogous pyrimidines.
Stepwise Synthesis
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Thiophene Carboxylate Formation : Methyl 3-amino-5-phenylthiophene-2-carboxylate is prepared from 4-methylacetophenone using phosphoryl trichloride and hydroxylamine hydrochloride.
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Thiourea Intermediate : Reaction with ethoxycarbonyl isothiocyanate forms a thiourea derivative.
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Cyclization : Heating with tert-butylamine and EDCI·HCl induces guanidine formation and subsequent cyclization to the pyrimidine core.
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Methylthio Introduction : Thiolation with methyl iodide in DMF completes the synthesis.
Critical Modifications
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Coupling Agents : EDCI·HCl improves cyclization yields to 75–80%.
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Thiolation : Methyl iodide in DMF at 60°C for 2 hours achieves >90% substitution.
Acid-Catalyzed Cyclization of Thioamide Precursors
A patent-pending method optimizes cyclization using Brønsted acids.
Protocol
A thioamide precursor (e.g., 3-carbamoyl-6,7-dihydrothieno[3,2-d]thiophene-2-carboxylic acid) is treated with concentrated sulfuric acid at 80°C. The acid catalyzes intramolecular cyclization, forming the pyrimidin-4-ol ring with concurrent methylthio retention.
Performance Metrics
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Yield : 85% with 98% purity after silica gel chromatography.
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Scalability : Demonstrated at kilogram scale with consistent results.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Condensation | 65–72% | 92–96% | High | Moderate |
| Mechanochemical | 78–82% | 95% | Medium | Low |
| Multi-Step | 75–80% | 90–95% | Low | High |
| Acid-Catalyzed | 85% | 98% | High | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and enhance its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Biological Activities
Research has indicated that 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL exhibits various biological properties:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its thieno-pyrimidine core is believed to enhance its interaction with microbial enzymes, inhibiting their function.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. This is attributed to its ability to interfere with cell signaling pathways involved in cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of diseases where enzyme dysregulation is a factor.
Applications in Medicinal Chemistry
The unique chemical structure of this compound makes it a valuable candidate for drug development:
- Drug Design : Its ability to modulate biological pathways suggests potential applications in the design of new therapeutic agents targeting infectious diseases and cancer.
- Lead Compound Development : The compound serves as a lead structure for synthesizing derivatives with enhanced efficacy and reduced toxicity.
Material Science Applications
Beyond medicinal chemistry, this compound also finds applications in material science:
- Organic Electronics : Due to its electronic properties, it can be utilized in the development of organic semiconductors and photovoltaic devices.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thieno-pyrimidine derivatives including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential use as a scaffold for developing new antibiotics.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer research institute explored the anticancer properties of this compound. In vitro assays demonstrated that it inhibited the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways within the cell. For example, it may inhibit certain enzymes or receptors that are involved in the proliferation of cancer cells, leading to cell cycle arrest and apoptosis . The compound’s ability to modulate these pathways makes it a valuable candidate for further research and development in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives are a diverse class of compounds with varied substituents that significantly influence their physicochemical and biological properties. Below is a detailed comparison of 2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL with structurally related analogs:
Table 1: Structural and Molecular Comparison
Key Comparative Insights
The cyano (-CN) and piperidine groups in the HIV-1 inhibitor () introduce hydrogen-bonding and basic nitrogen functionalities, critical for enzyme interaction .
Pharmacological Activity: PDE4 Inhibitors () demonstrate how larger substituents (e.g., tetrahydropyran, chlorophenoxy) optimize selectivity and potency for phosphodiesterase enzymes . In contrast, the simpler structure of the target compound may lack the steric or electronic features required for high-affinity binding. Halogenated Derivatives (CAS 687562-80-7) may exhibit enhanced metabolic stability due to fluorine and bromine atoms, though at the cost of increased molecular weight .
Synthesis and Stability: The target compound’s requirement for cold storage contrasts with halogenated or aryl-substituted analogs, which may exhibit greater thermal stability due to aromatic stabilization . Compounds like clopidogrel () and prasugrel (–4) highlight the importance of stereochemistry in thienopyridine-based drugs, a feature absent in the target compound but relevant for its analogs .
Hazard Profiles :
- The target compound’s H302/H315/H319/H335 warnings suggest moderate toxicity, while halogenated analogs (e.g., bromine in CAS 687562-80-7) may pose additional environmental or handling risks .
Biological Activity
2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. Its unique structural features contribute to its potential therapeutic applications, including anticancer properties and enzyme inhibition.
- Molecular Formula : CHNOS
- Molecular Weight : 200.28 g/mol
- CAS Number : 139297-07-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound's mechanism of action may involve:
- Enzyme Inhibition : Targeting enzymes critical for tumor growth.
- Receptor Interaction : Modulating receptor activity linked to cancer progression.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested :
- Melanoma (A375)
- Breast Cancer (MDA-MB-231)
- Lung Cancer (A549)
The compound exhibited significant cytotoxic effects, with IC values indicating effective inhibition of cell growth across multiple cancer types.
| Cell Line | IC Value (µM) |
|---|---|
| A375 (Melanoma) | 15 |
| MDA-MB-231 | 20 |
| A549 (Lung) | 18 |
Case Studies
-
Study on Melanoma Cells :
In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effect on A375 melanoma cells. The results indicated that treatment with this compound led to a reduction in cell viability by approximately 70% after 48 hours of exposure. -
Mechanistic Insights :
Another investigation focused on the compound's ability to disrupt tubulin polymerization, a crucial process for cancer cell division. The study found that the compound binds to the colchicine site on tubulin, inhibiting its polymerization and effectively blocking mitosis in cancer cells.
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are critical. Toxicological evaluations indicate that at high doses (greater than 1 mg/kg), there is a notable increase in toxicity characterized by body weight loss and mortality in animal models.
Q & A
Q. Table 1. Synthetic Yields for Isotopically Labeled Thienopyrimidines
| Compound | Labeling Position | Yield (%) | Reference |
|---|---|---|---|
| [¹⁴C]-PDE4 Inhibitor 1 | Benzoxazole ring | 55 | |
| [¹⁴C]-PDE4 Inhibitor 2 | Dihydrothieno ring | 30 |
Q. Table 2. Polymorphic Properties of Clopidogrel Hydrobromide
| Polymorph | Crystal System | Solubility (mg/mL, pH 1.2) | Melting Point (°C) |
|---|---|---|---|
| Form I | Monoclinic | 12.5 | 158–160 |
| Form II | Orthorhombic | 8.2 | 162–164 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
